1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene
Description
1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene is a bicyclic organic compound featuring a cyclopentene ring substituted with a chloromethylcyclobutylmethyl group. Its molecular formula is C₁₁H₁₇Cl, with a molecular weight of 184.71 g/mol. Structural confirmation for such compounds typically relies on ¹H NMR spectroscopy, as demonstrated by the data in (δ 5.69–5.78 ppm for the cyclopentene proton and δ 4.15 ppm for the chloromethyl group).
Properties
Molecular Formula |
C11H17Cl |
|---|---|
Molecular Weight |
184.70 g/mol |
IUPAC Name |
1-[[1-(chloromethyl)cyclobutyl]methyl]cyclopentene |
InChI |
InChI=1S/C11H17Cl/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h4H,1-3,5-9H2 |
InChI Key |
YZVIPSDOJBGHEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CC2(CCC2)CCl |
Origin of Product |
United States |
Preparation Methods
Thermal Rearrangement of Cyclohexanol or Cyclohexene
According to patent literature, 1-methylcyclopentene, a crucial intermediate, is prepared in a two-stage process:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Dehydration of cyclohexanol to cyclohexene | 250 °C, silicon dioxide catalyst, liquid phase | 97.5% cyclohexene |
| 2 | Isomerization of cyclohexene to 1-methylcyclopentene | 400 °C, gas phase, silicon dioxide catalyst | 60.3% 1-methylcyclopentene |
- The first step involves dehydration of cyclohexanol dissolved in methanol over silicon dioxide to generate cyclohexene with high efficiency.
- The second step is a gas-phase rearrangement of cyclohexene to 1-methylcyclopentene, with by-products such as 3-methylcyclopentene and 4-methylcyclopentene formed, which can be recycled to improve overall yield.
This method is industrially relevant due to the availability of starting materials and relatively straightforward catalytic conditions.
Coupling of Cyclobutylmethyl Group to Cyclopentene
Alkylation of Cyclopentene Derivatives
The attachment of the chloromethylcyclobutyl group to the cyclopentene ring can be achieved by:
- Nucleophilic substitution reactions where a cyclopentene derivative bearing a suitable leaving group (e.g., a halide or tosylate) is reacted with chloromethylcyclobutyl nucleophiles.
- Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) if organometallic intermediates are available.
The exact method depends on the availability of functional groups and the stability of the double bond in cyclopentene.
Alternative Synthetic Route via Methyllithium Addition
A related synthesis of 1-methylcyclopentene (core structure) involves:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Addition of methyllithium to cyclopentanone | -10 to 0 °C, under nitrogen | High conversion |
| 2 | Acid-catalyzed dehydration | Reflux in 1,2-dichloroethane with p-toluenesulfonic acid | 96% yield of 1-methylcyclopentene |
This method provides a high-purity cyclopentene intermediate that can be further functionalized to introduce the chloromethylcyclobutyl substituent.
Summary Table of Preparation Steps
| Stage | Starting Material(s) | Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Cyclohexanol or cyclohexene | Dehydration / Isomerization | 250 °C & 400 °C, SiO2 catalyst | 1-Methylcyclopentene | 60.3% (isomerization step) |
| 2 | Cyclobutylmethanol derivative | Chloromethylation | Chlorinating agents (SOCl2, PCl5) | Chloromethylcyclobutyl intermediate | Standard halogenation protocols |
| 3 | 1-Methylcyclopentene + chloromethylcyclobutyl intermediate | Coupling (alkylation or cross-coupling) | Acidic/basic catalysis or metal catalysis | 1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene | Requires optimization |
Research Findings and Practical Considerations
- The two-stage process for preparing 1-methylcyclopentene is well-documented and industrially scalable, with the main limitation being moderate yield in the isomerization step.
- Recycling of by-products (3-methyl- and 4-methylcyclopentene) improves overall efficiency.
- Chloromethylation reactions require careful control to avoid over-chlorination or ring opening.
- Coupling reactions must preserve the cyclopentene double bond, favoring mild conditions and selective catalysts.
- Alternative synthesis routes involving organolithium reagents provide high yields of cyclopentene intermediates suitable for further functionalization.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such
Biological Activity
1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene, with the CAS number 1934793-58-4, is a compound that has garnered attention due to its potential biological activities. The compound's structure includes a cyclopentene ring and a chloromethyl group, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant research findings.
- Molecular Formula : C11H17Cl
- Molecular Weight : 184.71 g/mol
- LogP : 3.23
- Heavy Atoms Count : 11
- Rotatable Bonds : 3
- Number of Rings : 2
The biological activity of this compound is likely influenced by its chloromethyl group, which can undergo metabolic activation in biological systems. Similar compounds with chloromethyl groups have been shown to produce reactive intermediates that can interact with DNA, leading to mutagenic effects. For instance, studies indicate that chlorinated compounds can yield chloroacetaldehyde, a known DNA alkylating agent, suggesting a potential pathway for the compound's biological activity .
Antimicrobial Activity
The antimicrobial properties of compounds containing chloromethyl groups have been explored in various studies. These compounds often exhibit activity against a range of bacterial strains due to their ability to disrupt cellular processes or damage microbial DNA. The structural similarities of this compound to known antimicrobial agents warrant further investigation into its potential as an antimicrobial agent.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reactivity Highlights |
|---|---|---|---|---|
| 1-{[1-(Chloromethyl)cyclobutyl]methyl}cyclopent-1-ene | C₁₁H₁₇Cl | 184.71 | Cyclopentene + chloromethylcyclobutyl | SN2' substitutions, ring-opening potential |
| 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene | C₁₁H₁₇Br | 229.16 | Bromine analog | Enhanced radical reactivity |
| 1-Chloro-1-methylcyclopentane | C₆H₁₁Cl | 118.60 | Saturated cyclopentane | Elimination reactions dominate |
| 1-ETHYL-3-METHYLCYCLOPENT-1-ENE | C₈H₁₄ | 110.20 | Alkyl-substituted cyclopentene | Steric-directed electrophilic addition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
